Studies have explored PEG-Bis-CME's ability to inhibit extracellular corrosion. One study investigated its effectiveness on mild steel in a chloride solution and found that PEG-Bis-CME offered significant corrosion protection compared to the blank solution []. The mechanism behind this inhibition is thought to be the adsorption of PEG-Bis-CME molecules onto the metal surface, forming a protective layer that hinders the corrosion process [].
PEG-Bis-CME has been investigated as a potential tool for detecting polyols (molecules with multiple hydroxyl groups) in biological samples. A study explored its use in a fluorescence technique where PEG-Bis-CME is labeled with a fluorescent dye. When the labeled PEG-Bis-CME interacts with polyols, the fluorescence intensity changes, allowing for the detection of polyols in macroscopic samples []. This technique is still under development but holds promise for various research applications.
Ethane-1,2-diol, commonly known as ethylene glycol, is an organic compound with the molecular formula . It is classified as a vicinal diol due to the presence of two hydroxyl groups (-OH) on adjacent carbon atoms. Ethane-1,2-diol appears as a colorless, odorless, and viscous liquid with a sweet taste, although it is toxic in high concentrations. This compound is primarily produced through the hydration of ethylene oxide and serves various industrial purposes, including its well-known application as an antifreeze agent in automotive cooling systems and as a precursor in the manufacture of polyester fibers and resins .
The mechanism of action of PEB depends on the specific application. Here are two common examples:
Ethane-1,2-diol exhibits significant biological activity. It is metabolized in the liver to glycolic acid and subsequently to oxalic acid. This metabolic pathway can lead to toxicity if ingested in large amounts, resulting in metabolic acidosis and renal failure. Ethylene glycol's sweet taste makes it particularly dangerous as it can be ingested accidentally by children or pets. Its toxic effects are primarily due to the formation of these metabolites, which can cause severe damage to the kidneys and central nervous system .
The synthesis of ethane-1,2-diol can be achieved through several methods:
Ethane-1,2-diol has diverse applications across multiple industries:
Research has demonstrated that ethane-1,2-diol interacts with various biological systems. Studies show that its metabolites can influence enzyme activities related to glycolysis and gluconeogenesis. Furthermore, interaction studies indicate that it may affect the metabolism of other drugs due to its influence on cytochrome P450 enzymes. The compound's ability to form hydrogen bonds also facilitates interactions with proteins and nucleic acids, leading to potential alterations in biochemical pathways .
Several compounds share similarities with ethane-1,2-diol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Propylene Glycol | Less toxic than ethylene glycol; used in food applications. | |
Glycerol | Contains three hydroxyl groups; used as a moisturizer and sweetener. | |
Diethylene Glycol | Intermediate in glycol production; higher molecular weight; less volatile. | |
Triethylene Glycol | Used in hydraulic fluids; higher viscosity than ethylene glycol. | |
Butylene Glycol | Used in cosmetics; less hygroscopic than ethylene glycol. |
Ethane-1,2-diol stands out due to its widespread industrial use and significant toxicological implications compared to these similar compounds .
The hydrolysis of ethylene oxide represents the predominant industrial pathway for ethane-1,2-diol production, accounting for approximately 75-80% of global manufacturing capacity [1] [2]. This process fundamentally involves the nucleophilic ring-opening of ethylene oxide by water, yielding ethane-1,2-diol as the primary product according to the stoichiometric equation:
C₂H₄O + H₂O → HOCH₂CH₂OH
The reaction mechanism proceeds through the nucleophilic attack of water on the electrophilic carbon atoms of the strained three-membered oxirane ring [2]. Under neutral or acidic conditions, the process achieves optimal selectivity, with ethane-1,2-diol yields reaching 90% when employing a large excess of water [1]. The reaction can be catalyzed by acids, bases, or proceed under neutral conditions at elevated temperatures, with the highest yields typically observed at acidic or neutral pH [1] [2].
Process Configuration and Operating Parameters
Industrial implementation utilizes two primary reactor configurations: tubular reactors for thermal hydrolysis and stirred tank reactors for catalyzed processes [2]. The thermal hydrolysis process operates at temperatures between 80-120°C under pressures of 1-3 atmospheres, achieving ethane-1,2-diol conversions of 90-95% [2] [3]. The water-to-ethylene oxide molar ratio critically influences product distribution, with ratios of 5-20:1 favoring monoethylene glycol formation while minimizing higher glycol byproducts [2].
The major limitation of conventional hydrolysis lies in the formation of oligomeric byproducts, including diethylene glycol, triethylene glycol, and tetraethylene glycol [1] [2]. These compounds arise from the sequential reaction of ethane-1,2-diol with additional ethylene oxide molecules, necessitating energy-intensive separation processes [1]. The separation of these oligomers and water recovery represents a significant operational challenge, contributing substantially to the overall process economics [1].
Shell OMEGA Process Advancement
The Shell OMEGA (Only MEG Advantage) process represents a significant technological advancement in ethylene oxide conversion, achieving 99.5% selectivity for ethane-1,2-diol production [4] [5]. This two-stage catalytic process circumvents the direct hydrolysis route by first converting ethylene oxide with carbon dioxide to form ethylene carbonate, followed by base-catalyzed hydrolysis to generate ethane-1,2-diol [4] [6].
The OMEGA process chemistry involves two sequential reactions:
This approach enables superior selectivity compared to conventional processes, with operators achieving conversion efficiencies exceeding 99% and producing up to 1.95 tonnes of ethane-1,2-diol per tonne of ethylene, compared to 1.53-1.70 tonnes for conventional processes [5]. The carbon dioxide generated in the hydrolysis step can be recycled to the first reactor, creating a closed-loop system that minimizes waste generation [4] [6].
Alternative Catalytic Approaches
Recent developments in ionic liquid and organic base catalysis have demonstrated enhanced efficiency for ethylene oxide hydration at reduced water-to-epoxide ratios [7]. Binary catalyst systems comprising ionic liquids and organic bases achieve ethane-1,2-diol yields of 88-94% with selectivities of 91-97% at water-to-ethylene oxide ratios as low as 1.5:1 [7]. Under carbon dioxide atmosphere, these systems demonstrate superior performance compared to nitrogen environments, with isotope labeling experiments confirming that carbon dioxide participates directly in the reaction mechanism through ethylene carbonate intermediate formation [7].
The synthesis of ethane-1,2-diol from synthesis gas represents an important alternative route, particularly prevalent in regions with abundant coal resources [8] [9]. This approach offers strategic advantages in carbon resource utilization and provides reduced dependence on petroleum-derived feedstocks [10]. The syngas route typically proceeds through a two-step process involving carbon monoxide coupling to form oxalate intermediates, followed by catalytic hydrogenation to ethane-1,2-diol [8] [9].
The oxidative double carbonylation of ethanol presents a novel sustainable approach for generating oxalate intermediates suitable for subsequent reduction to ethane-1,2-diol [11] [12] [13]. This methodology employs ethanol as a renewable feedstock, which can be sourced from biomass fermentation processes, thereby reducing the overall carbon footprint of ethane-1,2-diol production [11].
The reaction mechanism involves the sequential insertion of two carbon monoxide molecules into the ethanol carbon-hydrogen bond, facilitated by palladium catalysis in the presence of molecular oxygen and iodide promoters [13]. The overall transformation follows the stoichiometry:
2 C₂H₅OH + 2 CO + ½ O₂ → (COOC₂H₅)₂ + H₂O
Catalyst System Optimization
Palladium supported on activated carbon (Pd/C) demonstrates exceptional activity for this transformation when combined with tetrabutylammonium iodide (TBAI) as a promoter [13]. The heterogeneous nature of the Pd/C catalyst offers advantages in catalyst recovery and reuse, critical factors for industrial implementation [11] [12]. Optimization studies reveal that 10 mol% Pd/C loading provides optimal activity, achieving diethyl oxalate yields of 90% under specific reaction conditions [13].
The promotional effect of iodide additives proves essential for reaction progression, with TBAI demonstrating superior performance compared to sodium iodide or potassium iodide [13]. The "soft" binding nature of iodide, combined with its electron-rich and polarizable characteristics, enhances its nucleophilic properties relative to other halides [13]. The reaction mechanism involves initial iodide adsorption on palladium surfaces, followed by oxidative addition of ethanol to generate metal hydride species, subsequent double carbon monoxide insertion, and finally reductive elimination of diethyl oxalate [13].
Process Parameters and Performance
Optimal reaction conditions comprise temperature maintenance at 70°C, carbon monoxide/oxygen pressure ratio of 25:6 atmospheres, and reaction time of 8 hours [13]. Under these conditions, diethyl oxalate yields reach 90% with excellent substrate conversion [13]. Temperature optimization studies demonstrate that 70°C represents the optimal balance between reaction rate and selectivity, with higher temperatures providing minimal yield improvement [13].
Pressure effects significantly influence product formation, with carbon monoxide pressures below 25 atmospheres resulting in diminished oxalate yields [13]. The requirement for elevated pressure reflects the kinetic demands of the double carbonylation process and the need to maintain sufficient carbon monoxide concentration for the sequential insertion steps [13].
The reduction of oxalate esters to ethane-1,2-diol represents the critical second step in syngas-based production routes [14] [15] [16]. This transformation requires selective cleavage of carbon-oxygen bonds while preserving the carbon-carbon backbone, necessitating carefully designed catalyst systems capable of promoting ester hydrogenolysis under mild conditions [15].
Copper-Based Catalyst Systems
Copper-supported catalysts demonstrate exceptional performance for dimethyl oxalate hydrogenation, operating through synergistic interactions between metallic copper (Cu⁰) and oxidized copper (Cu⁺) sites [16]. The Cu⁰/Cu⁺ ratio critically influences catalytic activity, with optimal performance observed for catalysts exhibiting high surface Cu⁰/Cu⁺ ratios [16]. Copper supported on KIT-6 mesoporous silica, prepared via ammonia evaporation methodology, achieves dimethyl oxalate conversions of 85-92% with ethane-1,2-diol selectivities of 82-90% [16].
The mesoporous silica support provides high specific surface area and interconnected channel structure, facilitating copper species dispersion and enhancing mass transfer characteristics [16]. Ammonia evaporation temperature and copper loading significantly influence catalyst structure and hydrogenation performance, with both parameters affecting overall and intrinsic catalytic activity [16].
Alternative copper support systems include zirconia-modified silica (Cu/ZrO₂-SiO₂), which demonstrates enhanced copper dispersion and reduced copper particle size through strengthened metal-support interactions [17]. This system achieves dimethyl oxalate conversions of 93.3% with methyl glycolate selectivity of 88.2% under optimized conditions [17]. The addition of zirconia improves the Cu⁺/Cu⁰ ratio, contributing to enhanced catalytic activity and stability [17].
Ruthenium-Based Molecular Catalysts
Ruthenium complexes bearing specialized phosphine ligands represent an alternative approach for oxalate ester hydrogenation, offering high activity under mild conditions [15] [18]. In situ catalyst preparation from ruthenium(III) acetylacetonate (Ru(acac)₃) with facially coordinating tridentate phosphine ligands enables full and selective dimethyl oxalate conversion at substrate-to-catalyst ratios of 500:1 [15].
The catalyst system [CH₃C(CH₂PPh₂)₃]Ru demonstrates exceptional performance, achieving complete dimethyl oxalate conversion with high ethane-1,2-diol selectivity in 16 hours at 80-100 bar hydrogen pressure and 120°C [15]. This catalyst exhibits superior activity compared to previously reported homogeneous systems capable of oxalate-to-ethane-1,2-diol conversion [15].
The hydrogenation mechanism proceeds through sequential reduction steps, with dimethyl oxalate first converting to methyl glycolate, followed by further reduction to ethane-1,2-diol [15]. The formation of active ruthenium species likely involves reduction of the acetylacetonate ligands under reaction conditions, generating coordinatively unsaturated sites capable of hydrogen activation and substrate binding [15].
Advanced Catalyst Design Strategies
Recent developments in amino-functionalized ruthenium catalysts demonstrate enhanced selectivity through coordination-assisted strategies [14]. Ruthenium supported on amino-modified MCM-41 (Ru/NH₂-MCM-41) achieves methyl glycolate selectivity approaching 100% at 343 K and ethane-1,2-diol selectivity exceeding 90% at 433 K [14]. The amino groups facilitate ruthenium anchoring and create stable electron-rich active sites, promoting selective carbon-oxygen bond activation and hydrogenation [14].
Bis(aminophosphine)-ruthenium complexes exhibit remarkable substrate selectivity through nonbonding interactions mediated by CH₂ linkages in the ligand framework [18]. The complex (o-PPh₂C₆H₄CH₂NH₂)(o-PPh₂C₆H₄NH₂)RuCl₂ demonstrates efficient activity for both dimethyl oxalate and methyl benzoate hydrogenation, while analogous complexes lacking the CH₂ linkage show distinct substrate preferences [18].
Electrocatalytic approaches for ethane-1,2-diol synthesis represent emerging technologies offering potential advantages in process intensification, renewable energy integration, and reduced carbon emissions [19] [20] [21]. These systems operate under ambient conditions using renewable electricity, providing pathways for sustainable chemical production that circumvent traditional thermochemical processes [19] [21].
Electrosynthesis from Biomass-Derived Feedstocks
The electrochemical conversion of biomass glycerol to ethane-1,2-diol demonstrates a promising avenue for sustainable production using renewable feedstocks [22] [20]. This process involves glycerol electrooxidation at the anode to generate glycolaldehyde, followed by electroreduction at the cathode to produce ethane-1,2-diol [22] [20]. The paired electrolysis approach maximizes atom economy while utilizing biomass-derived starting materials [20].
Metallic copper catalysts enable glycolaldehyde-to-ethane-1,2-diol conversion with exceptional Faradaic efficiency of approximately 80% [20]. Experimental and theoretical investigations reveal that metallic copper facilitates carbon-oxygen double bond activation, promoting glycolaldehyde hydrogenation to ethane-1,2-diol [20]. Zero-gap electrolyzer configurations demonstrate ethane-1,2-diol production rates of 1.32 mmol cm⁻² h⁻¹ under 3.48 V cell voltage [20].
Carbon intensity assessments indicate that electrochemical glycerol conversion could reduce carbon dioxide emissions by over 80 million tons annually compared to conventional fossil fuel routes [20]. This substantial environmental benefit, combined with the utilization of biomass waste streams, positions glycerol electrolysis as a compelling sustainable alternative [20].
Methanol-Based Electrocatalytic Systems
Paired electrocatalytic approaches using methanol as feedstock offer another route for ethane-1,2-diol electrosynthesis [19] [21]. The process involves methanol partial oxidation to formaldehyde at platinum anodes, coupled with formaldehyde reduction to ethane-1,2-diol at carbon-based cathodes [19] [21]. This strategy achieves formaldehyde-to-ethane-1,2-diol conversion with 92% Faradaic efficiency, while methanol oxidation proceeds with 75% Faradaic efficiency [19] [21].
Membrane electrode assembly configurations enable single-electrolyzer operation at current densities of 100 mA cm⁻² with full cell voltages of 3.2 V [19] [21]. The system demonstrates 60% reduction in energy consumption compared to conventional processes [19]. Operando mass spectrometry and isotopic labeling studies reveal that CH₂OH intermediate desorption represents the rate-determining step controlling selectivity toward ethane-1,2-diol formation [19] [21].
Electro-Acidic Catalytic Cascade Systems
Advanced cascade strategies combine electrocatalytic and acid-catalytic steps for efficient conversion of ethane-1,2-diol derivatives to higher-value products [23] [24]. Cerium oxide-modified palladium catalysts (CeO₂-e-Pd/CP) demonstrate exceptional performance for the electrocatalytic oxidation of ethane-1,2-diol to glycolaldehyde, followed by acid-catalyzed condensation to form 1,4-dioxane-2,5-diol with 83.6% Faradaic efficiency [23] [24].
The cerium oxide modification alters palladium electronic structure, inducing d-band center downshift that favors rapid glycolaldehyde desorption from catalyst surfaces [23] [24]. This electronic modification prevents overoxidation to carboxylic acids while facilitating subsequent carbon-oxygen coupling reactions [23]. The cascade mechanism enables conversion of simple diol molecules to complex heterocyclic products through controlled intermediate management [24].
Density functional theory calculations confirm that the cerium oxide-palladium interface provides optimal balance between glycolaldehyde formation and desorption kinetics [23]. The fast desorption of aldehyde intermediates into acidic electrolytes enables efficient heterocyclization through carbon-oxygen coupling while maintaining high selectivity [23] [24].
Thermocatalytic Cascade Development
Thermocatalytic cascade systems employing sequential catalytic transformations offer alternative approaches for ethane-1,2-diol synthesis and derivatization [25] [26]. These systems utilize combinations of organometallic and organocatalytic processes to achieve multi-step transformations in single reaction vessels [25] [26].
Multifunctional catalyst systems based on iridium complexes bearing thiazole or triazole rings enable alcohol-to-diol transformations through transfer dehydrogenation, benzoin condensation, and transfer hydrogenation sequences [26]. These organo-organometallic complexes achieve up to 78% conversion in alcohol dehydrogenation steps when employing acetone as hydrogen acceptor under strictly inert conditions [26].
Corrosive